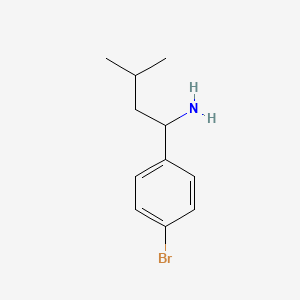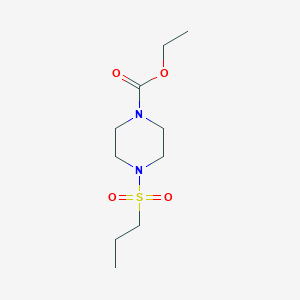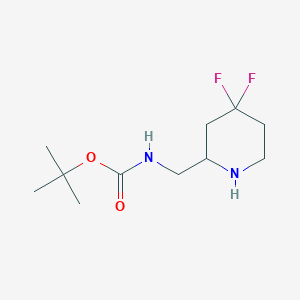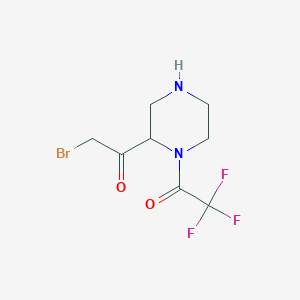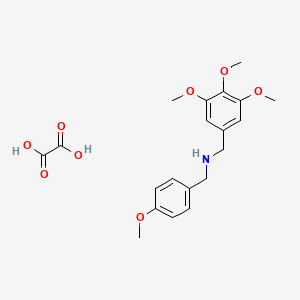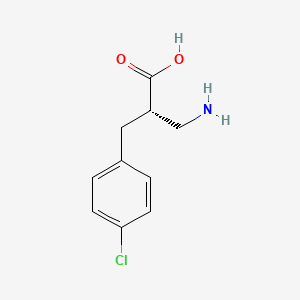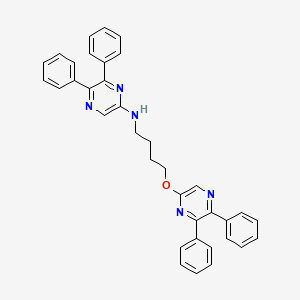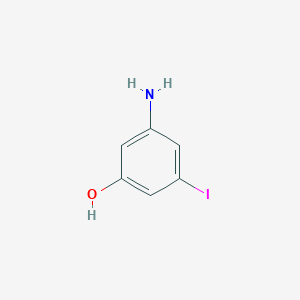
3-Amino-5-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydroxyl group is substituted at the 5th position with an iodine atom and at the 3rd position with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-iodophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-nitro-5-iodophenol, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and the use of more efficient catalysts to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-iodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodine atom can be reduced to form 3-amino-5-hydroxyphenol.
Substitution: The iodine atom can be substituted by other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products:
Oxidation: 3-Nitro-5-iodophenol or 3-Nitroso-5-iodophenol.
Reduction: 3-Amino-5-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-iodophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-iodophenol exerts its effects depends on its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
- 3-Amino-4-iodophenol
- 3-Amino-2-iodophenol
- 4-Amino-5-iodophenol
Comparison: 3-Amino-5-iodophenol is unique due to the specific positioning of the amino and iodine groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. For instance, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions, while the position of the amino group can influence its hydrogen bonding capabilities.
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-amino-5-iodophenol |
InChI |
InChI=1S/C6H6INO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |
InChI Key |
MOJYWQKYSWDYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


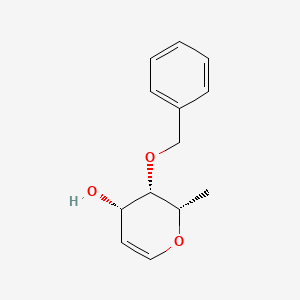
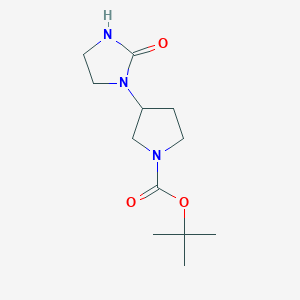
![tert-Butyl 2-benzhydryl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B12944346.png)
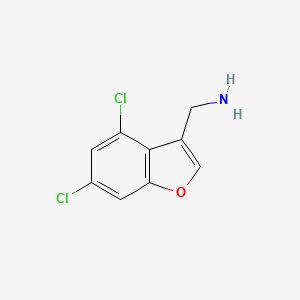
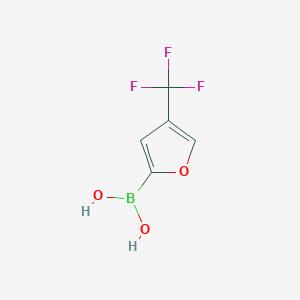
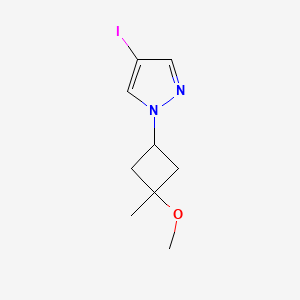
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)
